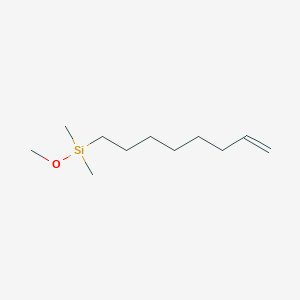![molecular formula C6H2Br2N2S B3049469 5,7-Dibromothieno[3,4-b]pyrazine CAS No. 207805-24-1](/img/structure/B3049469.png)
5,7-Dibromothieno[3,4-b]pyrazine
Übersicht
Beschreibung
5,7-Dibromothieno[3,4-b]pyrazine is a heterocyclic compound that features a fused ring system consisting of a thieno[3,4-b]pyrazine core with bromine atoms at the 5 and 7 positions. This compound is of significant interest in the field of organic electronics due to its unique electronic properties, which make it a valuable building block for the synthesis of conjugated materials used in various technological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromothieno[3,4-b]pyrazine typically involves the bromination of thieno[3,4-b]pyrazine. One common method includes dissolving thieno[3,4-b]pyrazine in dry tetrahydrofuran (THF) and cooling the solution to -78°C. A solution of n-butyllithium (BuLi) in hexanes is then added, followed by the addition of chlorotrimethylsilane. The reaction mixture is stirred for 30 minutes, and the desired product is obtained after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar bromination techniques with appropriate scaling of reagents and reaction conditions. Industrial production would likely involve optimization of reaction parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dibromothieno[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 5 and 7 positions can be substituted with different functional groups through reactions with suitable nucleophiles.
Cross-Coupling Reactions: The compound can participate in Stille or Suzuki cross-coupling reactions to form more complex conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Reagents such as palladium catalysts (e.g., Pd(PPh3)4) and organostannanes or boronic acids are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminothieno[3,4-b]pyrazines, while cross-coupling reactions can produce extended conjugated systems with enhanced electronic properties .
Wissenschaftliche Forschungsanwendungen
5,7-Dibromothieno[3,4-b]pyrazine is utilized in various scientific research applications, including:
Material Science: The compound’s unique electronic properties make it valuable for studying structure-function relationships in conjugated materials.
Chemical Synthesis:
Wirkmechanismus
The mechanism by which 5,7-Dibromothieno[3,4-b]pyrazine exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and the fused ring system contribute to its electron-accepting properties, making it an effective component in donor-acceptor systems. These systems facilitate charge transfer processes, which are crucial for the performance of organic electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,4-b]pyrazine: The parent compound without bromine substituents.
5,7-Dichlorothieno[3,4-b]pyrazine: A similar compound with chlorine atoms instead of bromine.
5,7-Diiodothieno[3,4-b]pyrazine: A compound with iodine atoms at the 5 and 7 positions.
Uniqueness
5,7-Dibromothieno[3,4-b]pyrazine is unique due to the specific electronic effects imparted by the bromine atoms. These effects influence the compound’s reactivity and its ability to participate in various chemical reactions, making it a versatile building block for the synthesis of advanced materials .
Eigenschaften
IUPAC Name |
5,7-dibromothieno[3,4-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2S/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIVDZFQFBEWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(SC(=C2N=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591406 | |
| Record name | 5,7-Dibromothieno[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207805-24-1 | |
| Record name | 5,7-Dibromothieno[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B3049399.png)




![2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B3049406.png)



